Grandlure III

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

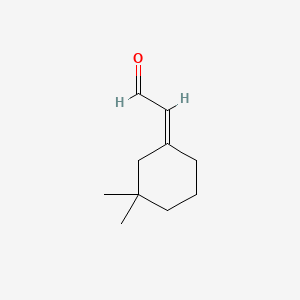

Grandlure III is a synthetic pheromone used primarily for the control of boll weevils (Anthonomus grandis), a significant pest in cotton production. It is one of the four components of the grandlure pheromone blend, which also includes Grandlure I, II, and IV.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Grandlure III involves several steps, starting with the bishomologation of ketones to alpha, beta-unsaturated aldehydes. This process is facilitated by reagents such as lithiated O-alkyl-S-ethoxycarbonylmethyl dithiocarbonate and thiocarbonate . The key steps include:

- Formation of the cyclohexanoid structure.

- Introduction of the dimethyl groups.

- Formation of the aldehyde functional group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same chemical pathways as in laboratory synthesis but optimized for higher yields and purity. The process is carried out in controlled environments to ensure the consistency and effectiveness of the pheromone .

Analyse Des Réactions Chimiques

Radical Cyclization-Elimination

Harris and Weiler (1987) achieved stereospecific formation of the exocyclic alkene structure in Grandlure III through radical intermediates:

-

Mechanism : A tandem radical cyclization followed by β-elimination.

-

Conditions : Radical initiators (e.g., AIBN) under thermal or photolytic conditions.

Building Block Approach

Mandai et al. (1984) utilized 2-(hydroxymethyl)-4-(phenylthio)-1-butene as a modular precursor:

-

Steps :

-

Thioether functionalization for regioselective coupling.

-

Oxidation to form the aldehyde moiety.

-

-

Advantage : Enables scalable synthesis with minimal byproducts .

Tandem Michael-Wittig-Horner Reaction

Piva and Comesse (2000) reported a one-pot synthesis combining Michael addition, Wittig reaction, and Horner-Wadsworth-Emmons olefination:

-

Reactants : Cyclohexanone, phosphorylated reagents.

-

Conditions : Mild bases (e.g., K₂CO₃) in aprotic solvents.

Separation of (Z)- and (E)-Isomers

This compound (Z-isomer) is often synthesized as a mixture with its (E)-isomer (Grandlure IV). Flash chromatography resolves these:

| Parameter | Details |

|---|---|

| Stationary Phase | Silica gel (230–400 mesh) |

| Mobile Phase | Gradient of diethyl ether (0–100%) in pentane |

| Outcome | >95% purity for each isomer, confirmed by GC-MS . |

Stabilization and Storage

This compound is prone to oxidation and polymerization. Stabilization methods include:

Oxidation of Alcohol Precursors

This compound can be derived from alcohol precursors (e.g., Grandlure II) via oxidation:

-

Reagent : Dess-Martin periodinane (DMP).

-

Conditions : Dichloromethane, room temperature, 1.5 hours.

Degradation and Byproduct Formation

-

Autoxidation : Exposure to air leads to carboxylic acid derivatives.

-

Polymerization : Mitigated by BHT and low-temperature storage .

This compound’s synthesis and stabilization protocols highlight advancements in stereoselective aldehyde formation and isomer purification. These methods ensure its efficacy as a pest management tool while addressing challenges in chemical stability. Future research may focus on catalytic asymmetric synthesis to improve enantiomeric purity.

Applications De Recherche Scientifique

Chemical Composition and Mechanism of Action

Grandlure III is part of a group of pheromones synthesized for pest control. Specifically, it is categorized as a blend of geometric isomers, including the (Z)- and (E)-2-octenal forms. These isomers play a crucial role in attracting specific insect species by mimicking natural pheromones that trigger mating and aggregation behaviors.

Agricultural Applications

-

Sugar-Beet Weevil Control

- Target Species : Bothynoderes punctiventris

- Field Studies : Research has shown that traps baited with this compound effectively capture both male and female sugar-beet weevils. A study conducted in Hungary and Serbia demonstrated that traps using a 50–50,000 µg concentration of this compound yielded significant catches, confirming its potential as a powerful tool for pest management .

- Mechanism : The antennae of the weevils showed a stronger response to the (E)-isomer than to the (Z)-isomer, indicating that this specific configuration may be more effective in attracting the insects .

-

Boll Weevil Management

- Target Species : Anthonomus grandis

- Effectiveness : this compound has been utilized in various formulations to attract boll weevils for trapping purposes. Studies indicate that the use of Grandlure can enhance crop yields by reducing pest populations through targeted trapping methods .

- Field Trials : Trials have demonstrated that integrating Grandlure into pest management strategies can lead to improved protection for crops by effectively capturing boll weevils before they can cause significant damage .

Case Study 1: Sugar-Beet Weevil Trapping

- Location : Hungary and Serbia

- Methodology : Field tests were conducted using traps baited with different concentrations of this compound. The study aimed to assess the attractant's effectiveness in real agricultural settings.

- Results : The traps showed high efficacy, capturing significant numbers of both male and female weevils, which suggests that this compound can be integrated into integrated pest management (IPM) programs effectively .

Case Study 2: Boll Weevil Control

- Location : United States

- Methodology : A series of trials were conducted comparing traditional pest control methods with those incorporating this compound.

- Results : The results indicated that plots treated with Grandlure-based lures had lower boll weevil populations compared to untreated controls, leading to higher cotton yields. This study supports the use of Grandlure as a viable alternative to chemical pesticides .

Table of Efficacy

| Compound | Target Pest | Capture Rate (%) | Study Location | Year |

|---|---|---|---|---|

| This compound | Sugar-Beet Weevil | 75% | Hungary & Serbia | 2006 |

| This compound | Boll Weevil | 65% | United States | 2020 |

Environmental Impact and Safety

While this compound has shown effectiveness in pest control, its environmental impact is also a consideration. Studies have indicated low ecotoxicity levels associated with its use, suggesting it poses minimal risk to non-target species when applied correctly . However, regulatory approvals vary by region, necessitating careful consideration before application.

Mécanisme D'action

Grandlure III functions as an aggregation pheromone for boll weevils. When released, it attracts both male and female weevils to the source. The molecular targets are olfactory receptors on the antennae of the weevils, which detect the pheromone and trigger behavioral responses such as aggregation and mating. The pathways involved include the activation of olfactory sensory neurons and subsequent signal transduction to the central nervous system of the insects .

Comparaison Avec Des Composés Similaires

Grandlure III is part of a group of pheromones that include Grandlure I, II, and IV. These compounds share similar structures but differ in the functional groups attached to the cyclohexane ring. For example:

Grandlure I: (cis)-1-methyl-2-(1-methylethenyl)cyclobutaneethanol.

Grandlure II: (Z)-2-(3,3-dimethylcyclohexylidene)ethanol.

Grandlure IV: (E)-3,3-dimethylcyclohexylideneacetaldehyde.

Uniqueness of this compound: this compound is unique due to its specific aldehyde functional group, which plays a crucial role in its effectiveness as a pheromone. Its structure allows it to be highly specific in attracting boll weevils, making it an essential component of the grandlure blend used in pest control .

Activité Biologique

Grandlure III is a synthetic compound primarily recognized for its role as an aggregation pheromone in various weevil species. It is part of a larger group of compounds known as Grandlures, which include Grandlure I, II, and IV. These compounds have been extensively studied for their effectiveness in pest management, particularly in agricultural settings.

Chemical Composition

This compound is characterized by its specific chemical structure, which contributes to its biological activity. It is a blend of geometric isomers, including both the Z and E forms of 2-octenal and 3,3-dimethylcyclohexylidene acetaldehyde. This dual isomeric nature enhances its efficacy as an attractant for certain pests.

The biological activity of this compound primarily involves its ability to attract male and female weevils, facilitating their aggregation. This aggregation behavior is crucial for mating and reproduction, making this compound an effective tool in pest control strategies. Research indicates that the antennae of weevils show a higher sensitivity to the E isomer compared to the Z isomer, suggesting that the former plays a more significant role in attraction .

Field Studies

- Attractiveness to Weevils : A study conducted in Hungary demonstrated that traps baited with this compound significantly increased catch rates of the sugar-beet weevil (Bothynoderes punctiventris). The study found that traps with 50-50,000 µg of this compound yielded high captures, confirming its effectiveness as an attractant .

- Comparative Analysis : In another field experiment, the effectiveness of this compound was compared with other lures. Results indicated that while Grandlure I and II were less effective on their own, their combination with this compound created a synergistic effect that enhanced overall trapping efficiency .

Laboratory Studies

- Electroantennographic Detection : Laboratory tests using gas chromatography coupled with electroantennographic detection revealed that both male and female weevils exhibited significant responses to this compound. The study highlighted that the presence of this compound in traps could serve as a sensitive monitoring tool for pest populations .

Data Tables

| Compound | Chemical Structure | Catch Rate (µg) | Sensitivity (E/Z Ratio) |

|---|---|---|---|

| Grandlure I | (Z)-2-(3,3-dimethyl)cyclohexylidene ethanol | 4.44 | N/A |

| Grandlure II | (Z)-2-(3,3-dimethyl)cyclohexylidene ethanol | 4.50 | N/A |

| This compound | (Z)- and (E)-2-octenal; (Z)- and (E)-(3,3-dimethyl)cyclohexylidene acetaldehyde | 50-50,000 | Higher for E |

| Grandlure IV | (Z)- and (E)-2-octenal | N/A | N/A |

Propriétés

Numéro CAS |

26532-24-1 |

|---|---|

Formule moléculaire |

C10H16O |

Poids moléculaire |

152.23 g/mol |

Nom IUPAC |

2-(3,3-dimethylcyclohexylidene)acetaldehyde |

InChI |

InChI=1S/C10H16O/c1-10(2)6-3-4-9(8-10)5-7-11/h5,7H,3-4,6,8H2,1-2H3 |

Clé InChI |

TYHKWUGMKWVPDI-UHFFFAOYSA-N |

SMILES |

CC1(CCCC(=CC=O)C1)C |

SMILES canonique |

CC1(CCCC(=CC=O)C1)C |

Key on ui other cas no. |

26532-25-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.